Cationic golden yellow 2K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the indolium family, which is characterized by the presence of an indole ring system. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride typically involves the reaction of 2,3,3-trimethylindolenine with N-methyl-N-(4-methoxyphenyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants
Scientific Research Applications
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride has several scientific research applications:
Chemistry: It is used as a reactant in various organic synthesis reactions, including the preparation of photochromic dyes and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride can be compared with other similar compounds, such as:
1,3,3-Trimethyl-2-methyleneindoline: This compound shares a similar indole ring structure but differs in its functional groups and chemical properties.
2,3,3-Trimethylindolenine: Another related compound with a similar core structure but different substituents.
ASTRAZON PINK FG: A dye compound with a similar indolium core but different functional groups and applications
These comparisons highlight the unique features of 1,3,3-Trimethyl-2-(N-methyl-N-(4-methoxyphenyl)hydrazonomethyl)indolium chloride, such as its specific functional groups and reactivity, which distinguish it from other related compounds.
Properties
CAS No. |
38936-35-5 |
---|---|
Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C20H24N3O.ClH/c1-20(2)17-8-6-7-9-18(17)22(3)19(20)14-21-23(4)15-10-12-16(24-5)13-11-15;/h6-14H,1-5H3;1H/q+1;/p-1 |
InChI Key |
INENWKOCMCWKFG-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=C(C=C3)OC)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.